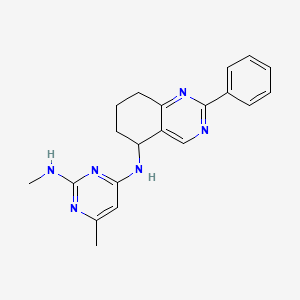![molecular formula C8H11N3O3S B5667817 ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) (Wang et al., 2018; Srinivasan et al., 2019).
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMP-9 (Wang et al., 2018; Srinivasan et al., 2019). It has also been found to have antioxidant activity and can scavenge free radicals (Kumar et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also shown antimicrobial activity, which could be useful in developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential as a therapeutic agent. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on its structure. Additionally, studies could investigate its potential as a neuroprotective agent, as it has shown antioxidant activity (Kumar et al., 2018).
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research could further investigate its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its potential as an antimicrobial and neuroprotective agent.
Synthesemethoden
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate can be synthesized through various methods. One such method involves reacting acetyl chloride with 2-amino-1,3,4-thiadiazole in the presence of triethylamine to form N-acetyl-2-amino-1,3,4-thiadiazole. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form this compound (Srinivasan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has potential applications in scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antimicrobial activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Srinivasan et al., 2019). It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Wang et al., 2018). In addition, it has shown antimicrobial activity against various bacterial strains (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKHQRKUXQKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)
![3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5667742.png)
![N-(2-chlorophenyl)-N'-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5667747.png)

![N-[2-(5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]cyclohexanamine](/img/structure/B5667758.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667760.png)

![ethyl (4-{[(4-fluorophenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5667771.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
![7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)
